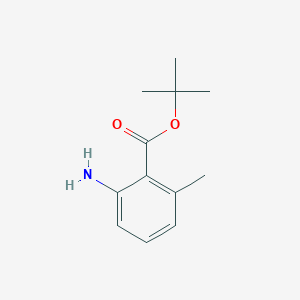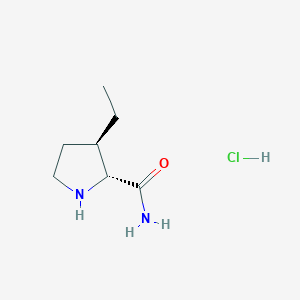
rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans typically involves the Mukaiyama crossed aldol reaction. This reaction is performed between the silyl enol ether of S-ethyl 2-phenylethanethioate and simple aldehydes, such as 2-chloroacetaldehyde and acetaldehyde . The reaction conditions are carefully controlled to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a tool for studying stereochemistry and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(2R*,3R*)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate
- rac-(2R*,3R*)-S-ethyl-2-phenyl-3-(tosyloxy)buthanethioate
Uniqueness
rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamidehydrochloride,trans is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring precise stereochemical control.
Propriétés
Formule moléculaire |
C7H15ClN2O |
|---|---|
Poids moléculaire |
178.66 g/mol |
Nom IUPAC |
(2R,3R)-3-ethylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-5-3-4-9-6(5)7(8)10;/h5-6,9H,2-4H2,1H3,(H2,8,10);1H/t5-,6-;/m1./s1 |
Clé InChI |
OQLRECJURLQKBJ-KGZKBUQUSA-N |
SMILES isomérique |
CC[C@@H]1CCN[C@H]1C(=O)N.Cl |
SMILES canonique |
CCC1CCNC1C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(5R,6S)-5,6-dihydroxy-2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazinane-1,1-dione](/img/structure/B13568668.png)
![Thieno[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13568670.png)

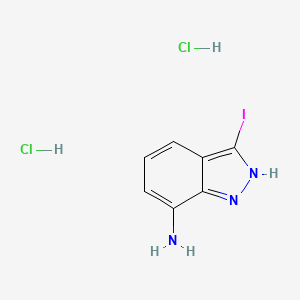

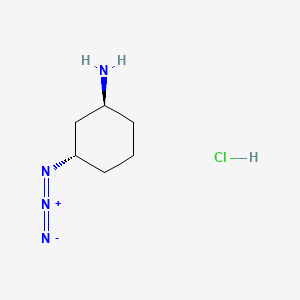
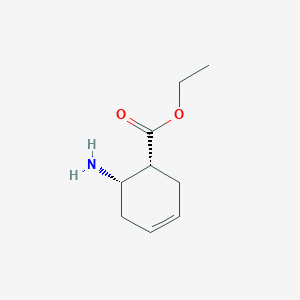


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid](/img/structure/B13568709.png)
